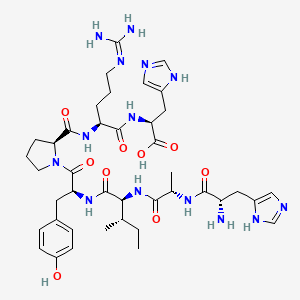

H-His-Ala-Ile-Tyr-Pro-Arg-His-OH

Description

Structure

2D Structure

Properties

CAS No. |

268215-17-4 |

|---|---|

Molecular Formula |

C41H60N14O9 |

Molecular Weight |

893.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C41H60N14O9/c1-4-22(2)33(54-34(57)23(3)50-35(58)28(42)16-25-18-45-20-48-25)38(61)52-30(15-24-9-11-27(56)12-10-24)39(62)55-14-6-8-32(55)37(60)51-29(7-5-13-47-41(43)44)36(59)53-31(40(63)64)17-26-19-46-21-49-26/h9-12,18-23,28-33,56H,4-8,13-17,42H2,1-3H3,(H,45,48)(H,46,49)(H,50,58)(H,51,60)(H,52,61)(H,53,59)(H,54,57)(H,63,64)(H4,43,44,47)/t22-,23-,28-,29-,30-,31-,32-,33-/m0/s1 |

InChI Key |

XAEMVBIKWOMFAH-JIQJDAEYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N |

Origin of Product |

United States |

Chemical Synthesis and Purification Methodologies for H His Ala Ile Tyr Pro Arg His Oh

Solid-Phase Peptide Synthesis (SPPS) Techniques for Heptapeptide (B1575542) Production

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient and controlled assembly of amino acids on a solid support. bachem.combiotage.com This method simplifies the purification process by keeping the growing peptide chain anchored to a resin, facilitating the removal of excess reagents and byproducts through simple filtration and washing steps. bachem.com

Fmoc-based SPPS Strategies and Optimization

The most prevalent strategy in contemporary SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. biosynth.comaltabioscience.com This method utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. altabioscience.comiris-biotech.de The Fmoc group is advantageous due to its mild cleavage conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), which are compatible with a wide range of acid-labile side-chain protecting groups. altabioscience.comiris-biotech.de

The synthesis of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH via Fmoc-SPPS would commence with the attachment of the C-terminal amino acid, Histidine, to a suitable solid support, such as a 2-chlorotrityl chloride resin. mdpi.comresearchgate.net The synthesis then proceeds with sequential cycles of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids (Arginine, Proline, Tyrosine, Isoleucine, Alanine (B10760859), and finally Histidine) until the full heptapeptide sequence is assembled. bachem.com Each coupling step is typically mediated by a coupling reagent to facilitate the formation of the amide bond. nih.gov

Challenges in Racemization Control During SPPS

A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the α-carbon of the amino acids during the activation and coupling steps. peptide.comhighfine.com Histidine is particularly susceptible to racemization. nih.govacs.org This is due to the imidazole (B134444) ring of histidine, which can facilitate the formation of an optically labile oxazolone (B7731731) intermediate. nih.govnih.gov

Several strategies are employed to minimize racemization. The use of side-chain protecting groups on histidine, such as Trt or Bum, is a primary defense. nih.govpeptide.com Additionally, the choice of coupling reagents and additives plays a crucial role. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives can suppress racemization. peptide.comhighfine.com The conditions of the coupling reaction, such as temperature and pre-activation time, must also be carefully controlled. acs.orgnih.gov For instance, lowering the coupling temperature can limit histidine racemization. nih.gov

Solution-Phase Peptide Synthesis (LPPS) Approaches

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, predates SPPS and is still a valuable technique, particularly for the large-scale synthesis of shorter peptides or when intermediate purification is desired. acs.orglibretexts.orgnih.gov LPPS involves the stepwise coupling of amino acids or peptide fragments in a homogenous solution. slideshare.net

Segment Condensation Strategies

For a heptapeptide like this compound, a segment condensation strategy in LPPS would be a viable approach. This involves the synthesis of smaller peptide fragments, which are then purified and coupled together to form the final, full-length peptide. nih.govnih.gov For example, the fragments H-His-Ala-Ile-OH and H-Tyr-Pro-Arg-His-OH could be synthesized separately and then coupled. This method allows for the purification of intermediates, which can lead to a purer final product. slideshare.net A key advantage of this approach is that any impurities generated during the synthesis of a fragment can be removed before it is incorporated into the larger peptide chain.

Enzymatic Peptide Synthesis Strategies

Enzymatic peptide synthesis (EPS) presents a green and highly specific alternative to traditional chemical synthesis methods. nih.gov This approach utilizes enzymes, such as proteases or engineered ligases, to catalyze the formation of peptide bonds. nih.govstudysmarter.co.uk A key advantage of enzymatic synthesis is its regio- and stereoselectivity, which minimizes the need for complex protecting group strategies and reduces the occurrence of side reactions and racemization. nih.govbachem.com

The chemo-enzymatic peptide synthesis (CEPS) is a powerful hybrid approach where shorter peptide fragments are first produced using methods like solid-phase peptide synthesis (SPPS), and then joined together enzymatically. bachem.com For a peptide like this compound, this could involve the synthesis of two or more smaller fragments which are then ligated by a specific peptiligase. bachem.com This process typically occurs in aqueous solutions under mild conditions (pH 7-8.5), which is beneficial for maintaining the integrity of the peptide. bachem.com

The selection of the appropriate enzyme is crucial and depends on the specific amino acid sequence at the ligation site. studysmarter.co.uk Enzymes like papain, trypsin, or subtilisin, as well as engineered proteases, are commonly used in chemoenzymatic synthesis. nih.gov The reaction conditions, including pH, temperature, and solvent, must be carefully optimized to favor synthesis over hydrolysis. nih.gov

Purification Techniques for Crude this compound

Following synthesis, the crude peptide mixture contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from side reactions. Therefore, a robust purification strategy is essential to isolate this compound to a high degree of purity. polypeptide.com The most powerful and widely used method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). polypeptide.combachem.com For particularly complex mixtures or large-scale production, a multi-step purification process involving orthogonal techniques like ion-exchange chromatography followed by RP-HPLC may be employed to achieve the desired purity. polypeptide.combio-works.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective technique for purifying synthetic peptides. bachem.comhplc.eu This method separates peptides based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase, typically silica (B1680970) with bonded C8 or C18 alkyl chains. polypeptide.comhplc.eu

The separation is achieved by eluting the peptides with a gradient of an increasing concentration of an organic solvent (the mobile phase), such as acetonitrile, in water. peptide.com An ion-pairing agent, commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both the water and the organic solvent to improve peak shape and resolution. hplc.eupeptide.com More hydrophobic peptides interact more strongly with the stationary phase and thus elute at higher organic solvent concentrations. The elution of the peptide and impurities is monitored by UV absorbance, typically at 210-220 nm. bachem.com

For a heptapeptide like this compound, a C18 column is generally a suitable choice. hplc.eu The optimal gradient and flow rate would be determined through a development process to achieve the best separation of the target peptide from its synthesis-related impurities. peptide.com

Table 1: Typical RP-HPLC Purification Parameters for Peptides

| Parameter | Typical Setting | Purpose |

| Stationary Phase | C18-modified silica | Provides a hydrophobic surface for peptide interaction. bachem.com |

| Mobile Phase A | 0.1% TFA in Water | The aqueous component of the mobile phase. peptide.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic component for eluting the peptide. peptide.com |

| Gradient | Linear gradient of increasing Mobile Phase B | Separates peptides based on their hydrophobicity. peptide.com |

| Detection | UV at 210–220 nm | Monitors the peptide backbone absorbance for elution profiling. bachem.com |

| Ion-Pairing Agent | Trifluoroacetic Acid (TFA) | Improves peak symmetry and retention. hplc.eupeptide.com |

Crystallization offers an alternative and potentially more cost-effective method for the purification of peptides, especially at a large scale. cambrex.com A successful crystallization process can yield a product of very high purity by effectively rejecting impurities during the formation of the crystal lattice. cambrex.com The resulting crystalline solid form also offers advantages in terms of stability and handling compared to amorphous materials. cambrex.com

The process of peptide crystallization is complex and requires careful optimization of various parameters. cambrex.com It involves creating a supersaturated solution of the purified peptide, from which crystals can nucleate and grow. nih.gov Common techniques used for peptide crystallization include vapor diffusion (both hanging and sitting drop methods) and microbatch crystallization. americanpeptidesociety.orgcreative-peptides.com In the vapor diffusion method, a drop containing the peptide and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant, slowly increasing the peptide concentration to induce crystallization. americanpeptidesociety.org

The selection of appropriate solvents and precipitants (such as various salts or polyethylene (B3416737) glycols) is critical and often determined through extensive screening experiments. nih.govcreative-peptides.com Once suitable crystals are formed, they are carefully harvested and can be analyzed using techniques like X-ray diffraction to determine the three-dimensional structure of the peptide. nih.govapprocess.com

Structural Characterization and Conformational Analysis of H His Ala Ile Tyr Pro Arg His Oh

Primary Sequence Verification

The initial and fundamental step in the characterization of any peptide is the verification of its primary amino acid sequence. This ensures that the correct amino acids are present in the specified order. Techniques such as amino acid analysis after acid hydrolysis can confirm the composition of the peptide. mdpi.com Further confirmation of the precise sequence, H-His-Ala-Ile-Tyr-Pro-Arg-His-OH, is typically achieved through methods like Edman degradation or, more commonly, tandem mass spectrometry, which provides sequential fragmentation data. nih.gov The presence of specific amino acids like Histidine, Alanine (B10760859), Isoleucine, Tyrosine, Proline, and Arginine can be identified by their unique properties and fragmentation patterns. technologynetworks.com

Spectroscopic Methods for Structural Elucidation

A combination of spectroscopic techniques is essential to move beyond the primary sequence and understand the peptide's three-dimensional architecture.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for peptide analysis, providing not only sequence information but also insights into its structural integrity.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows the peptide to be transferred from solution to the gas phase with minimal fragmentation. researchgate.net This enables the accurate determination of the molecular weight of the intact peptide, confirming its composition. By analyzing the charge state distribution of the peptide ions, inferences about its solution-phase conformation can be made. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is another soft ionization method well-suited for peptides. It is particularly useful for obtaining a clear molecular ion peak with minimal fragmentation, thus verifying the molecular weight of this compound. Tandem mass spectrometry (MS/MS) coupled with MALDI can be used to induce fragmentation, providing data to confirm the amino acid sequence. researchgate.net

| Technique | Information Obtained | Relevance to this compound |

| ESI-MS | Molecular Weight, Charge State Distribution | Confirms peptide composition and provides clues about solution conformation. |

| MALDI-MS/MS | Molecular Weight, Fragment Ions | Verifies molecular weight and confirms the primary amino acid sequence. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution, mimicking a more physiologically relevant environment. nih.gov For this compound, various NMR experiments would be employed:

1D and 2D NMR: One-dimensional (1D) proton NMR provides initial information about the types of protons present. Two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of the individual amino acid residues (His, Ala, Ile, Tyr, Pro, Arg). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining spatial proximity between protons that are close in space but not necessarily bonded. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing distance restraints for structure calculation.

Chemical Shift Analysis: The chemical shifts of the amide protons are sensitive to their local environment and can indicate the presence of hydrogen bonds, which are key elements of secondary structure. nih.gov

By combining these NMR data, a detailed model of the solution conformation of this compound can be constructed.

Circular Dichroism (CD) for Secondary Structure Analysis

α-helix: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 193 nm. libretexts.org

β-sheet: Typically shows a negative band around 218 nm and a positive band around 195 nm. libretexts.org

Random Coil: Lacks strong, defined peaks above 210 nm. libretexts.org

For this compound, the CD spectrum would reveal the predominant secondary structural elements present in the ensemble of solution conformations. Changes in the CD spectrum upon varying conditions like temperature or solvent can also provide insights into the stability of these structures. jst.go.jp

Advanced Crystallographic Investigations (e.g., Neutron Crystallography for Hydrogen Atom Localization)

While X-ray crystallography provides high-resolution structures of molecules in the solid state, it has limitations in accurately locating hydrogen atoms due to their low electron density. epj-conferences.org Neutron crystallography overcomes this limitation because neutrons interact with atomic nuclei, making it an excellent technique for visualizing hydrogen atoms and, importantly, deuterium (B1214612) atoms. nih.govnih.gov

For a detailed understanding of the hydrogen bonding network, protonation states of the histidine and arginine residues, and the precise geometry of water molecules interacting with this compound, neutron crystallography would be invaluable. cea.frornl.gov This technique can provide crucial information about:

Protonation States: Determining the precise location of protons on the imidazole (B134444) rings of the two histidine residues and the guanidinium (B1211019) group of arginine, which is critical for understanding electrostatic interactions.

Hydrogen Bonds: Directly visualizing the hydrogen atoms involved in intramolecular and intermolecular hydrogen bonds, providing a definitive picture of the peptide's stabilizing interactions.

Solvent Structure: Locating and orienting water molecules in the crystal lattice, revealing their role in mediating crystal packing and potentially influencing the peptide's conformation.

Conformational Dynamics and Flexibility Studies

Peptides are not static entities but exist as a dynamic ensemble of conformations. mdpi.com Understanding the flexibility and conformational dynamics of this compound is crucial for comprehending its biological activity.

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of peptides over time. nih.gov By simulating the movements of all atoms in the peptide and surrounding solvent, MD can provide insights into:

Conformational Substates: Identifying the different stable or semi-stable conformations that the peptide can adopt. acs.org

Flexibility of Different Regions: Determining which parts of the peptide are rigid and which are more flexible. For instance, the proline residue may introduce a kink and restrict the flexibility of the backbone in its vicinity.

Interconversion Pathways: Mapping the transitions between different conformational states.

Influence of Amino Acid Residues on Peptide Conformation (e.g., Proline's Role in β-Turns)

A pivotal residue within this heptapeptide (B1575542) is proline (Pro). Unlike other proteinogenic amino acids, proline's side chain is a cyclic pyrrolidine (B122466) ring that incorporates the backbone amide nitrogen. nih.gov This unique structure has profound consequences for the peptide's conformation. The ring restricts rotation around the N-Cα (phi, φ) bond to a narrow range of angles, introducing a significant constraint on the backbone's flexibility. quora.com This rigidity often disrupts periodic secondary structures like α-helices and β-sheets, making proline a well-known "helix breaker." reddit.compitt.edu Instead, it frequently induces sharp turns or "kinks" in the peptide backbone, playing a critical role in protein folding and the formation of compact globular structures. reddit.com

Proline is a principal component in the formation of β-turns, which are structures that reverse the direction of the polypeptide chain. reddit.comnih.gov A β-turn involves four consecutive amino acid residues. The presence of proline, particularly at the second position (i+1) of a turn, has been extensively studied. Its rigid structure is ideally suited to adopt the specific dihedral angles required for the turn. Furthermore, the peptide bond preceding a proline residue (the Tyr-Pro bond in this case) can exist in either a cis or trans conformation. nih.gov While the trans form is energetically favored for most peptide bonds, the energy difference between cis and trans X-Pro bonds is much smaller, leading to a significant population of the cis conformation. nih.govbiorxiv.org This isomerization is a key mechanism for structural modulation; cis-proline is a hallmark of Type VI β-turns. nih.govbiorxiv.org

The amino acids flanking the proline residue also exert considerable influence. Research on tetrapeptide sequences of the type Z-Pro-Y-X (corresponding to Tyr-Pro-Arg-His in the peptide) has shown that the identity of these residues affects the stability and type of the turn. nih.gov The steric requirements of the residue following proline (Arg in this sequence) can influence the cis/trans isomer ratio of the Tyr-Pro peptide bond. nih.gov The table below, derived from analyses of globular proteins, illustrates the positional preferences of various amino acid residues in β-turns that contain proline in the second (i+1) position.

| Amino Acid | Position 1 (Z) | Position 3 (Y) | Position 4 (X) |

|---|---|---|---|

| Arginine (Arg) | Medium Preference | Low Preference | High Preference |

| Histidine (His) | Medium Preference | Low Preference | Medium Preference |

| Tyrosine (Tyr) | High Preference | Low Preference | Medium Preference |

| Alanine (Ala) | High Preference | Medium Preference | Medium Preference |

| Isoleucine (Ile) | Medium Preference | Low Preference | Low Preference |

Investigating Biological Activities and Underlying Mechanisms of H His Ala Ile Tyr Pro Arg His Oh

General Bioactivity Screening Methodologies (In Vitro Assays)

The initial investigation into the biological activities of a novel peptide like H-His-Ala-Ile-Tyr-Pro-Arg-His-OH typically involves a battery of in vitro assays. These laboratory-based tests are essential for determining the peptide's potential therapeutic effects by observing its interactions with cells and biological molecules in a controlled environment.

Commonly employed in vitro assays for screening peptide bioactivity include:

Cell Viability and Proliferation Assays: These assays, such as the MTT or MTS assay, measure the effect of the peptide on the metabolic activity of living cells, providing insights into its potential cytotoxic or cell growth-promoting properties. nih.gov

Enzyme Inhibition Assays: These tests determine if the peptide can inhibit the activity of specific enzymes that are implicated in disease pathways. The results are often quantified by measuring changes in the concentration of the enzyme's substrate or product.

Receptor-Binding Assays: These assays are crucial for identifying if a peptide can bind to specific cell surface receptors. This is often achieved using techniques like radioligand binding assays or fluorescence-based methods to quantify the interaction between the peptide and its target receptor.

Cell-Based Functional Assays: These assays measure the physiological response of cells upon treatment with the peptide. This can include monitoring changes in intracellular signaling pathways, gene expression, or the secretion of specific molecules. nih.gov

These screening methodologies provide a foundational understanding of a peptide's biological profile, guiding further, more specific research into its mechanisms of action.

Antioxidant Activity Research and Mechanisms

While specific studies focusing exclusively on the antioxidant activity of this compound are not extensively available in the public domain, the potential for such activity can be inferred from its amino acid composition and the general mechanisms by which peptides exert antioxidant effects.

Radical Scavenging Mechanisms

Peptides can act as antioxidants through several mechanisms, primarily by donating hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. They can also chelate pro-oxidant metal ions, which catalyze the formation of reactive oxygen species. The effectiveness of a peptide as a radical scavenger is largely dependent on its amino acid sequence and structure.

Role of Specific Amino Acid Residues in Antioxidant Capacity

The peptide this compound contains several amino acid residues known to contribute to antioxidant activity:

Histidine (His): The imidazole (B134444) ring in the side chain of histidine is an effective scavenger of singlet oxygen and hydroxyl radicals. It can also chelate metal ions like copper and iron, preventing them from participating in redox reactions that generate free radicals. The presence of two histidine residues in the peptide sequence suggests a potentially significant contribution to its antioxidant capacity.

Tyrosine (Tyr): The phenolic group in tyrosine's side chain can donate a hydrogen atom to free radicals, thereby stabilizing them. Tyrosine-containing peptides have been shown to exhibit potent radical scavenging activity.

Arginine (Arg): The guanidinium (B1211019) group in arginine's side chain has been reported to contribute to the antioxidant activity of peptides, although the exact mechanism is less defined than that of histidine and tyrosine. It is thought to participate in electron transfer reactions.

Table 1: Potential Contribution of Amino Acid Residues in this compound to Antioxidant Activity

| Amino Acid Residue | Position in Sequence | Known Antioxidant Property |

| Histidine (His) | 1, 7 | Metal ion chelation, radical scavenging |

| Alanine (B10760859) (Ala) | 2 | No significant direct antioxidant role |

| Isoleucine (Ile) | 3 | Hydrophobicity may influence interaction with lipid-based radicals |

| Tyrosine (Tyr) | 4 | Hydrogen donation from phenolic group |

| Proline (Pro) | 5 | May influence peptide structure and stability |

| Arginine (Arg) | 6 | Potential electron donation |

Antimicrobial Activity Research

Similar to its antioxidant properties, specific research on the antimicrobial activities of this compound is not widely documented. However, the general principles of antimicrobial peptides (AMPs) can provide a framework for understanding its potential in this area.

Interaction with Microbial Cell Membranes

The primary mechanism by which many antimicrobial peptides exert their effect is through interaction with and disruption of microbial cell membranes. Key features of AMPs that facilitate this interaction include:

Cationic Nature: A net positive charge allows for the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The presence of arginine and histidine residues gives this compound a positive charge at physiological pH, suggesting it could interact with microbial membranes.

Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic amino acid residues is crucial. This allows the peptide to insert into the lipid bilayer of the microbial membrane, leading to pore formation, membrane depolarization, and ultimately, cell death. The peptide contains both hydrophobic (Alanine, Isoleucine) and hydrophilic/charged (Histidine, Tyrosine, Arginine) residues, indicating a potential for amphipathic character.

While these characteristics suggest a potential for antimicrobial activity, experimental validation through assays such as minimum inhibitory concentration (MIC) determination against various microbial strains would be necessary to confirm this.

Modulation of Cellular Processes by this compound

The most extensively researched biological activity of this compound, also known as the T7 peptide, is its ability to modulate cellular processes by acting as a targeting ligand for the transferrin receptor (TfR). nih.govnih.govacs.org The transferrin receptor is a protein that is highly expressed on the surface of many cancer cells, particularly glioblastoma, as well as on the endothelial cells of the blood-brain barrier. nih.govacs.org

This peptide was identified through phage display technology for its high affinity and specific binding to the TfR. researchgate.nettandfonline.com A significant advantage of the T7 peptide is that it binds to a different site on the TfR than endogenous transferrin, meaning it does not have to compete with the naturally occurring ligand for receptor binding. nih.govacs.org

This targeting ability has been harnessed to enhance the delivery of therapeutic agents to tumors. By conjugating drugs, nanoparticles, or liposomes to the T7 peptide, these therapeutic payloads can be directed specifically to TfR-expressing cells. tocris.commdpi.com Upon binding to the TfR, the peptide-drug conjugate is internalized into the cell through receptor-mediated endocytosis. tocris.com This process not only concentrates the therapeutic agent at the desired site but also facilitates its transport across biological barriers like the blood-brain barrier. mdpi.com

In vitro studies have demonstrated that T7-functionalized nanoparticles show significantly higher cellular uptake in cancer cells that overexpress the TfR compared to non-targeted nanoparticles. nih.gov For instance, in glioblastoma cell lines, blocking the transferrin receptors with free T7 peptide significantly reduced the cytotoxic effects of a T7-conjugated drug, confirming that the uptake is receptor-mediated. nih.gov This targeted delivery approach holds promise for increasing the efficacy of cancer therapies while reducing systemic toxicity. acs.orgnih.gov

Table 2: Summary of this compound (T7 Peptide) in Modulating Cellular Processes

| Cellular Process | Mechanism of Action | Key Findings |

| Receptor Binding | Binds with high affinity to the transferrin receptor (TfR). researchgate.nettandfonline.com | Binds to a site distinct from endogenous transferrin, avoiding competition. nih.govacs.org |

| Cellular Uptake | Facilitates receptor-mediated endocytosis of conjugated cargo. tocris.com | Significantly enhances the internalization of nanoparticles and drugs into TfR-overexpressing cancer cells. nih.gov |

| Blood-Brain Barrier Transport | Mediates transcytosis across brain endothelial cells. mdpi.com | Enables the delivery of therapeutic agents into the brain for the treatment of tumors like glioblastoma. mdpi.com |

| Targeted Drug Delivery | Acts as a homing peptide for therapeutic agents. tocris.commdpi.com | Increases the concentration of anticancer drugs at the tumor site, improving therapeutic efficacy and reducing side effects. acs.orgnih.gov |

Protein Interaction Studies

The specific sequence of this compound, featuring two histidine residues and one arginine residue, suggests a strong potential for diverse protein interactions. The terminal histidine and arginine residues, being positively charged at physiological pH, can engage in significant electrostatic interactions. nih.gov

Key Interaction Types:

Cation-π Interactions: The protonated imidazole ring of histidine and the guanidinium group of arginine can interact favorably with the aromatic rings of amino acids like tyrosine within this peptide or in other proteins. researchgate.netacs.org

π-π Stacking: The aromatic imidazole ring of histidine and the phenolic ring of tyrosine can participate in stacking interactions with other aromatic residues, contributing to the stability of protein-peptide complexes. researchgate.net

Hydrogen Bonding: The side chains of histidine, tyrosine, and arginine are all capable of forming hydrogen bonds, which are crucial for the specificity and stability of protein interactions. nih.gov

Hydrophobic Interactions: The isoleucine and alanine residues provide hydrophobic character, which can drive interactions with nonpolar pockets on the surface of target proteins.

The presence of proline is known to introduce structural constraints, potentially inducing a specific conformation in the peptide that is optimal for binding to a particular protein target. youtube.com The combination of charged, aromatic, and hydrophobic residues suggests that this peptide could interact with a variety of protein surfaces. Histidine-rich and arginine-rich peptides have been noted for their ability to interact with a wide array of proteins and cellular components. nih.govnih.gov

Table 1: Potential Protein Interactions of this compound Based on Amino Acid Properties

| Interacting Residue(s) | Type of Interaction | Potential Protein Target Characteristics |

| Histidine, Arginine | Cation-π, Electrostatic | Aromatic pockets, negatively charged surfaces |

| Tyrosine, Histidine | π-π Stacking | Aromatic residues |

| Isoleucine, Alanine | Hydrophobic | Nonpolar patches |

| Histidine, Tyrosine, Arginine | Hydrogen Bonding | Polar residues, backbone atoms |

| Proline | Conformational Constraint | Specific binding clefts requiring a rigid structure |

Involvement in Cellular Signaling Pathways

The structural characteristics of this compound suggest its potential to modulate various cellular signaling pathways. Cationic peptides, in particular, have been shown to influence key signaling cascades. researchgate.netresearchgate.net

The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival. nih.gov Some proline- and arginine-rich peptides have been found to inhibit the proteasome, which is responsible for the degradation of IκBα, an inhibitor of NF-κB. nih.gov By preventing IκBα degradation, such peptides can block the activation of NF-κB. nih.gov Given the presence of both proline and arginine, this compound could theoretically exert a similar inhibitory effect on the NF-κB pathway. Furthermore, some cyclic peptides have been shown to modulate NF-κB signaling by interfering with the formation of protein condensates involving the NF-κB essential modulator (NEMO). acs.orgacs.org

The Mitogen-Activated Protein Kinase (MAPK) pathways are central to the regulation of cellular processes like proliferation, differentiation, and apoptosis. nih.govyoutube.com Cationic antimicrobial peptides have been demonstrated to activate MAPK signaling pathways, leading to the production of proinflammatory cytokines. researchgate.net Peptides can modulate MAPK pathways by interfering with the docking interactions between MAPKs and their substrates or regulators. nih.gov The presence of both charged (His, Arg) and hydrophobic (Ile, Ala) residues in this compound could facilitate such interactions, potentially leading to either activation or inhibition of MAPK signaling depending on the specific context and cellular environment.

GCN2 Pathway: The GCN2 protein kinase is a sensor of amino acid deficiency, which is activated by the binding of uncharged tRNA to a domain that is homologous to histidyl-tRNA synthetase (HisRS). nih.govresearchgate.net The presence of two histidine residues in this compound makes it a potential ligand for the HisRS-like domain of GCN2. While GCN2 is typically activated by uncharged tRNA, the structural similarity of the peptide's histidine residues to the natural substrate could lead to competitive binding, thereby modulating GCN2 activity. However, recent studies suggest that the HisRS domain of GCN2 may have lost its ability to bind histidine directly. pnas.org

Mechanisms of Cell Penetration

The high content of positively charged residues (two histidines and one arginine) in this compound strongly suggests that it may function as a cell-penetrating peptide (CPP). Arginine-rich CPPs are well-documented for their ability to cross cellular membranes. nih.govmdpi.comnih.gov

Potential Mechanisms of Entry:

Direct Translocation: This energy-independent process involves the direct movement of the peptide across the lipid bilayer. The initial step is the electrostatic interaction between the cationic peptide and the negatively charged components of the cell membrane, such as proteoglycans. nih.govacs.orgacs.org This interaction can lead to membrane destabilization and the formation of transient pores or other membrane perturbations that allow the peptide to enter the cytoplasm. pnas.org

Endocytosis: This is an energy-dependent process where the peptide is internalized into the cell within vesicles. mdpi.comacs.org Macropinocytosis, a form of endocytosis, is a major uptake pathway for many arginine-rich peptides and is often initiated by the interaction of the peptide with heparan sulfate (B86663) proteoglycans on the cell surface. acs.orgnih.gov

The specific mechanism of entry for this compound would likely depend on its concentration, the cell type, and the presence of any cargo it might be attached to. The combination of cationic and hydrophobic residues in this peptide could facilitate both its initial binding to the membrane and its subsequent translocation across the lipid core.

Receptor Interactions and Ligand Binding Dynamics of H His Ala Ile Tyr Pro Arg His Oh

Binding to Human Transferrin Receptor (hTfR)

The T7 peptide was originally identified through a phage display biopanning process designed to select for peptides that bind to cell surface receptors. nih.gov Subsequent studies have confirmed its high affinity and specificity for the human Transferrin Receptor. researchgate.netnih.gov

Receptor-Mediated Uptake Studies

The binding of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH to the hTfR facilitates the internalization of the peptide and any conjugated cargo via receptor-mediated endocytosis. nih.govnih.gov This process is of significant interest for the targeted delivery of therapeutic agents. Studies have shown that the presence of the T7 peptide on various nanocarriers significantly enhances their cellular uptake in hTfR-expressing cells. nih.govmedchemexpress.com

For instance, gene delivery vectors decorated with the T7 peptide demonstrated significantly higher transfection efficiency in glioma cells (C6 and U87), which overexpress hTfR, compared to vectors lacking the T7 segment. nih.gov This enhanced uptake is attributed to the specific binding of the T7 peptide to hTfR, which then triggers the endocytotic pathway. nih.gov The efficiency of this uptake is dependent on the density of the T7 ligand on the nanocarrier.

Furthermore, atomic force microscopy (AFM) has been employed to investigate the dynamics of cellular uptake of T7-conjugated gold nanoparticles (AuNP-T7). These studies have provided quantitative insights into the forces and kinetics of the endocytosis process. It was observed that the presence of transferrin (Tf), the natural ligand for hTfR, can influence the uptake of T7-conjugated nanoparticles. In A549 cells, Tf was found to decrease the endocytosis force and increase the speed of uptake of AuNP-T7. researchgate.net

Table 1: Cellular Uptake Dynamics of T7-Conjugated Nanoparticles

| Cell Line | Condition | Mean Endocytosis Force (pN) | Effect of Transferrin on Uptake |

|---|---|---|---|

| A549 | Control | 66.70 ± 22.86 | - |

| A549 | + Transferrin | 53.49 ± 16.83 | Decreased force, increased speed |

| HeLa | Control | Not specified | - |

| HeLa | + Transferrin | Not specified | Increased speed |

| Vero | Control | Not specified | - |

| Vero | + Transferrin | Not specified | Decreased speed |

Data derived from force tracing experiments using atomic force microscopy. researchgate.net

Co-localization Studies with hTfR

Fluorescence microscopy studies have been conducted to visualize the internalization and intracellular trafficking of T7-conjugated molecules. These studies confirm that the peptide and its conjugates co-localize with the human Transferrin Receptor. For example, a fusion protein of Green Fluorescent Protein (GFP) with the T7 peptide was shown to be internalized in cells expressing hTfR. nih.gov

In a study involving gene delivery vectors, plasmid DNA labeled with a fluorescent dye (YOYO-1) and complexed with a T7-containing peptide vector was observed to co-localize with endosomes/lysosomes (stained with Lyso-Tracker Red) in C6 and U87 cells, indicating uptake via the endosomal pathway. nih.govresearchgate.net A competitive binding assay using fluorescently labeled T7-derived peptides and fluorescently labeled transferrin (Alexa Fluor 647-transferrin) in human induced pluripotent stem cell-derived brain microvascular endothelial cells (hiPS-BMEC) showed a degree of co-localization, suggesting that while the primary binding sites are distinct, there might be some spatial proximity or interaction during the endocytic process. researchgate.net

Competitive Binding Assays

A key characteristic of the this compound peptide is that its binding site on the hTfR is distinct from that of transferrin. nih.govresearchgate.net This is a significant advantage for targeted drug delivery, as the peptide's binding is not inhibited by the presence of endogenous transferrin in the bloodstream. nih.gov

Competitive binding assays have confirmed this non-competitive relationship. In one study, the binding of phage displaying the HAIYPRH sequence to hTfR was not inhibited by the presence of transferrin. nih.gov However, the binding was inhibited in a dose-dependent manner by the free HAIYPRH peptide itself. nih.gov

Another study investigated the permeability of a fluorescently labeled T7-derived peptide (FGA-cys-T7) across a model of the blood-brain barrier. The permeability of this peptide was significantly reduced in a dose-dependent manner when co-incubated with a high concentration of unlabeled transferrin (1250 nM). researchgate.net This suggests that while the primary binding sites are different, high concentrations of transferrin can still influence the transport of the T7 peptide, possibly through allosteric effects or by affecting receptor trafficking.

The binding affinity of the T7 peptide to the hTfR has been reported to be high, with a dissociation constant (Kd) of approximately 10 nM. nih.gov This affinity is comparable to that of holotransferrin, the iron-bound form of transferrin. nih.gov

Table 2: Competitive Binding Characteristics of this compound

| Ligand 1 | Ligand 2 (Competitor) | Effect on Ligand 1 Binding to hTfR | Reference |

|---|---|---|---|

| Phage-displayed HAIYPRH | Transferrin | No inhibition | nih.gov |

| Phage-displayed HAIYPRH | Free HAIYPRH peptide | Dose-dependent inhibition | nih.gov |

| FGA-cys-T7 | Unlabeled Transferrin | Dose-dependent reduction in permeability | researchgate.net |

Investigation of Binding Affinities to G Protein-Coupled Receptors (GPCRs)

G Protein-Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are common targets for a wide range of pharmaceuticals. frontiersin.org They are involved in numerous physiological processes by recognizing a diverse array of ligands, including peptides. nih.gov

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity and specificity of ligands for their receptors. nih.gov These assays involve incubating a radiolabeled ligand with a preparation of the receptor and measuring the amount of bound radioactivity.

Despite the extensive characterization of this compound binding to the human Transferrin Receptor, a thorough search of the scientific literature reveals no published studies that have investigated the binding of this specific peptide to any G Protein-Coupled Receptors using radioligand binding assays or other screening methods.

Characterization of Receptor Subtype Selectivity

Given the lack of evidence for any interaction between this compound and GPCRs, there have been no studies to characterize its selectivity for any GPCR subtypes. The research on this peptide has been exclusively focused on its interaction with the human Transferrin Receptor.

In-depth Analysis of this compound Reveals No Specific Research on Receptor Interactions

Despite a comprehensive search of scientific literature and databases, no specific research findings are publicly available for the chemical compound this compound concerning its receptor interactions, allosteric modulation, or the structural basis of its ligand-receptor recognition.

The heptapeptide (B1575542), with the sequence Histidine-Alanine-Isoleucine-Tyrosine-Proline-Arginine-Histidine, does not appear in published studies focusing on its direct interactions with specific biological receptors. Consequently, there is a lack of data to detail its potential allosteric modulatory effects on any receptor. Allosteric modulation refers to the process where a molecule binds to a site on a receptor other than the primary binding site, thereby altering the receptor's activity. Without experimental evidence, any discussion of such mechanisms for this particular peptide would be purely speculative.

Furthermore, the analysis of protein-peptide interactions is a crucial area of research for understanding the biological functions of peptides. nih.gov These interactions can be sequence-dependent and involve various structural motifs like beta-turns or alpha-helices. nih.gov Methodologies such as peptide array screening are powerful tools for mapping these interaction sites. nih.gov However, no studies employing these techniques for this compound have been documented.

The structural basis of how a ligand recognizes and binds to its receptor is fundamental to drug design and understanding biological pathways. This often involves techniques like X-ray crystallography to determine the three-dimensional structure of the peptide-receptor complex. nih.gov Such structural data provides insights into the specific amino acid residues and forces driving the interaction. nih.gov The absence of any such structural studies for this compound means that its specific mode of receptor recognition remains unknown.

Due to the lack of available research, the creation of data tables detailing specific binding affinities, interacting residues, or conformational changes is not possible.

Structure Activity Relationship Sar Studies of H His Ala Ile Tyr Pro Arg His Oh and Its Analogs

Systematic Amino Acid Substitution and Modification

Alanine (B10760859) Scan Analysis

Alanine scanning is a widely used technique to determine the functional importance of individual amino acid residues within a peptide. By systematically replacing each amino acid with alanine, which has a small and chemically inert methyl side chain, researchers can assess the impact of each side chain on the peptide's biological activity.

While specific alanine scanning data for H-His-Ala-Ile-Tyr-Pro-Arg-His-OH is not extensively published, we can hypothesize the expected outcomes based on the known functions of its constituent amino acids. A hypothetical alanine scan of Peptide T7 would likely reveal which residues are critical for its binding to the transferrin receptor. It is anticipated that substitution of the charged residues, Histidine and Arginine, and the bulky hydrophobic residues, Tyrosine and Isoleucine, would have the most significant impact on binding affinity.

| Original Residue | Substitution | Predicted Impact on TfR Binding | Rationale |

| His-1 | Ala | Significant Decrease | Loss of potential hydrogen bonding and electrostatic interactions crucial for receptor recognition. |

| Ala-2 | Ala | Minimal to No Change | The small methyl side chain of alanine likely plays a less critical role in direct receptor binding. |

| Ile-3 | Ala | Moderate to Significant Decrease | Removal of the bulky hydrophobic side chain could disrupt important hydrophobic interactions with the receptor. |

| Tyr-4 | Ala | Significant Decrease | The phenolic side chain of tyrosine is often involved in crucial aromatic and hydrogen bonding interactions. |

| Pro-5 | Ala | Moderate to Significant Decrease | Proline induces a specific turn in the peptide backbone, and its replacement could alter the peptide's conformation, thereby affecting receptor binding. |

| Arg-6 | Ala | Significant Decrease | Loss of the positively charged guanidinium (B1211019) group would eliminate key electrostatic interactions with the receptor. |

| His-7 | Ala | Significant Decrease | Similar to His-1, this residue is likely critical for receptor interaction through hydrogen bonding and electrostatic forces. |

This table presents hypothetical data based on established principles of peptide-receptor interactions.

D-Amino Acid Incorporation

Peptides composed of naturally occurring L-amino acids are often susceptible to degradation by proteases in the body, limiting their therapeutic efficacy. One strategy to overcome this is the incorporation of D-amino acids, the non-natural mirror images of L-amino acids. The inclusion of D-amino acids can render peptides more resistant to enzymatic degradation. jst.go.jp

For this compound, the development of a stabilized retro-inverso isoform, known as D-T7, has been reported. researchgate.netresearchgate.netresearchgate.net In a retro-inverso peptide, the sequence of the peptide is reversed, and all L-amino acids are replaced with D-amino acids. This modification often preserves the side-chain topology, allowing the peptide to maintain its biological activity while gaining enhanced stability. The D-T7 peptide has been successfully used in various drug delivery platforms for glioma treatment, highlighting the benefits of D-amino acid incorporation for improving the in vivo performance of Peptide T7. researchgate.netresearchgate.net

| Peptide | Sequence | Chirality | Expected Proteolytic Stability |

| Peptide T7 | This compound | L-amino acids | Low |

| D-T7 (retro-inverso) | H-D-His-D-Arg-D-Pro-D-Tyr-D-Ile-D-Ala-D-His-OH | D-amino acids | High |

β-Homo-amino Acid Replacements for Stability and Selectivity

Another approach to enhance peptide stability and fine-tune its conformation is the incorporation of β-homo-amino acids. These amino acids have an extra carbon atom in their backbone compared to the natural α-amino acids. This modification can lead to peptides with more defined and stable secondary structures, as well as increased resistance to proteolysis.

| Original Peptide | Modified Peptide (Hypothetical) | Modification | Potential Advantage |

| This compound | H-His-Ala-Ile-Tyr-β-Pro -Arg-His-OH | β-Homo-proline substitution | Increased structural rigidity, enhanced stability, and potentially improved receptor selectivity. |

| This compound | H-His-β-Ala -Ile-Tyr-Pro-Arg-His-OH | β-Homo-alanine substitution | Altered backbone flexibility, potentially influencing binding kinetics and stability. |

This table presents hypothetical modifications and their potential outcomes based on the known properties of β-homo-amino acids.

Role of Specific Amino Acid Residues (His, Ala, Ile, Tyr, Pro, Arg) in Bioactivity and Binding

Influence of Hydrophobic Residues (Alanine, Isoleucine, Proline, Tyrosine) on Bioactivity and Cell Penetration

The hydrophobic residues within Peptide T7 are crucial for its interaction with the lipid bilayer of cell membranes and for maintaining its structural integrity.

Alanine (Ala): As a small, non-polar amino acid, alanine provides a degree of flexibility to the peptide backbone without introducing significant steric hindrance.

Isoleucine (Ile): The bulky, hydrophobic side chain of isoleucine is likely involved in critical hydrophobic interactions with the transferrin receptor. motifbiotech.com Such interactions are often key drivers for peptide-protein binding.

Proline (Pro): Proline's unique cyclic structure introduces a rigid kink or turn in the peptide chain. nih.govresearchgate.netnih.govembopress.org This conformational constraint is often essential for presenting the other amino acid side chains in the correct orientation for receptor binding. The proline-induced turn is a common feature in many biologically active peptides. nih.gov

Tyrosine (Tyr): The aromatic ring of tyrosine can participate in π-π stacking interactions with aromatic residues in the receptor's binding pocket. acs.orgplos.orgmdpi.comcalameo.comnih.gov Furthermore, the hydroxyl group of tyrosine can act as both a hydrogen bond donor and acceptor, providing additional binding specificity. acs.org

The collective hydrophobicity of these residues also contributes to the peptide's ability to interact with and penetrate cell membranes, a crucial step for the delivery of conjugated cargo. nih.govnih.gov

Significance of Charged Residues (Histidine, Arginine)

The charged residues at physiological pH, namely the two histidines and one arginine, are fundamental to the bioactivity of Peptide T7.

Histidine (His): With an imidazole (B134444) side chain, histidine can be protonated at physiological pH, conferring a positive charge. nih.gov This positive charge is critical for electrostatic interactions with negatively charged regions of the transferrin receptor. acs.orgnih.gov Furthermore, the imidazole ring can act as a "proton sponge" in the acidic environment of endosomes, facilitating endosomal escape and the release of cargo into the cytoplasm. nih.gov The presence of two histidine residues in Peptide T7 likely enhances both receptor binding and the efficiency of intracellular delivery.

Arginine (Arg): The guanidinium group of arginine is positively charged over a wide pH range and is a key player in forming strong electrostatic interactions and hydrogen bonds with receptor sites. acs.orgchinesechemsoc.orgmdpi.com The replacement of histidine with arginine in other peptides has been shown to improve anticancer activity, suggesting the critical role of this strong positive charge in receptor binding. chinesechemsoc.org The arginine residue in Peptide T7 is therefore predicted to be a major contributor to its high affinity for the transferrin receptor.

The strategic placement of these charged and hydrophobic residues creates an amphipathic profile that is characteristic of many receptor-binding and cell-penetrating peptides, enabling this compound to effectively target and enter cells.

Aromatic Residues (Tyrosine, Histidine) in Functional Activity

The peptide this compound contains three aromatic residues: two Histidine (His) residues at the N-terminus and C-terminus, and one Tyrosine (Tyr) residue at the fourth position. Aromatic amino acids are critical for a wide range of biological functions due to their unique structural and chemical properties. thieme-connect.comacs.org

Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine's side chain can act as a hydrogen bond donor and, at higher pH, can be deprotonated to a negatively charged phenolate. wikipedia.org Aromatic residues like tyrosine are often involved in stabilizing protein structures and are frequently found in the core of globular proteins or at interfaces of protein-protein interactions. nih.gov In some peptides, the replacement of other aromatic residues with tyrosine has been shown to affect antimicrobial and membrane-permeabilizing activities. nih.gov For instance, in studies of growth-blocking peptide (GBP), the Tyr-11 residue was found to be key for maintaining the core structure, although its replacement did not completely abolish biological activity. nih.gov

The interactions involving aromatic residues are diverse and include π-π stacking, cation-π, and CH-π interactions, all of which are vital for stabilizing peptide and protein structures and their functional roles. acs.org

Table 1: Properties of Aromatic Residues in this compound

| Residue | Position | Key Side Chain Feature | Potential Functional Role |

|---|---|---|---|

| Histidine (His) | 1 and 7 | Imidazole ring | Proton transfer, metal ion coordination, hydrogen bonding, receptor binding |

| Tyrosine (Tyr) | 4 | Phenol (B47542) group | Hydrogen bonding, phosphorylation site, antioxidant activity |

Proline's Conformational Role

Proline (Pro), located at the fifth position in the peptide sequence, has a unique structure among the 20 common amino acids. Its side chain is a cyclic pyrrolidine (B122466) ring that connects back to the peptide's backbone nitrogen. nih.govyoutube.com This rigidity imposes significant constraints on the peptide's conformation. nih.govnih.gov

Key conformational effects of proline include:

Restricted Backbone Torsion: The cyclic nature of proline restricts the phi (φ) dihedral angle of the peptide backbone, limiting its flexibility. youtube.com

Cis-Trans Isomerization: The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation. acs.org While the trans form is generally favored for most peptide bonds, the energy difference between cis and trans for a proline bond is much smaller, making the cis conformation more accessible. acs.org The interconversion between these two states can be a rate-limiting step in protein folding and can significantly influence biological activity. nih.gov

Helix Disruption: Due to its inability to act as a hydrogen bond donor in the backbone and its rigid structure, proline often acts as a "helix breaker," disrupting α-helical secondary structures. youtube.comnih.gov However, it can be accommodated within helices, where it typically introduces a kink. nih.gov

Table 2: Conformational States of the Peptide Bond Preceding Proline

| Conformation | Description | Implication for this compound |

|---|---|---|

| Trans | The Cα atoms of the adjacent residues are on opposite sides of the peptide bond. | Leads to a more extended peptide backbone. |

| Cis | The Cα atoms of the adjacent residues are on the same side of the peptide bond. | Introduces a sharp turn or kink in the peptide chain, potentially crucial for receptor binding. |

C-terminal and N-terminal Modifications and their Impact on Activity

The termini of a peptide, the N-terminal amino group (-NH2) and the C-terminal carboxyl group (-COOH), are often targets for chemical modification to enhance the peptide's therapeutic properties. tandfonline.comsb-peptide.com The peptide , this compound, has a free N-terminus and a free C-terminal carboxylic acid.

N-terminal Modification: A common modification is acetylation, which neutralizes the positive charge of the N-terminal amine.

C-terminal Modification: The most frequent modification is amidation, which replaces the C-terminal carboxylic acid with a carboxamide (-CONH2). jpt.com This removes the negative charge at physiological pH and can make the peptide more resistant to degradation by carboxypeptidases. jpt.com

The impact of these modifications can be significant:

Increased Stability: Terminal modifications can protect the peptide from degradation by exopeptidases, thereby increasing its biological half-life. tandfonline.comscispace.com

Altered Bioactivity: Neutralizing the terminal charges can affect how the peptide interacts with its target receptor, potentially increasing or decreasing its potency. jpt.comnih.gov For instance, C-terminal amidation is often used in therapeutic peptides to enhance biological activity. jpt.com

Table 3: Common Terminal Modifications and Their Potential Impact

| Modification | Location | Effect on Charge | General Impact on Activity and Stability |

|---|---|---|---|

| Acetylation | N-terminus | Neutralizes positive charge | Can increase stability and hydrophobicity; may alter receptor binding. nih.gov |

| Amidation | C-terminus | Neutralizes negative charge | Often increases stability against carboxypeptidases and can enhance biological activity. jpt.comscispace.com |

| Pyroglutamic Acid (pGlu) | N-terminus | Forms a cyclic lactam, neutralizes charge | Increases resistance to aminopeptidases. tandfonline.com |

Design Principles for Enhanced Specificity and Potency

The design of peptide analogs with improved characteristics is guided by SAR data and a set of established principles. proteogenix.sciencegenscript.com The goal is to enhance the desired biological effect (potency) while minimizing off-target interactions (specificity).

Key design strategies include:

Amino Acid Substitution (Alanine Scanning): Systematically replacing each amino acid in the sequence with alanine helps identify residues that are critical for activity. Other substitutions can then be explored to fine-tune interactions.

Incorporation of Non-natural Amino Acids: Introducing amino acids not found in nature can provide resistance to enzymatic degradation and introduce novel side-chain functionalities for improved binding or conformational stability.

Conformational Constraint: Cyclization (either head-to-tail or via side chains) or the introduction of specific residues (like D-amino acids or N-methylated amino acids) can lock the peptide into its bioactive conformation. This pre-organization can increase binding affinity and specificity by reducing the entropic penalty of binding.

Hydrophobicity and Charge Optimization: Adjusting the balance of hydrophobic and charged residues can enhance target interaction and improve pharmacokinetic properties. sci-hub.se For antimicrobial peptides, for example, cationicity and amphipathicity are crucial design parameters. nih.gov

Structure-Guided Design: If the structure of the peptide bound to its target is known, computational methods can be used to design modifications that optimize the fit and interactions at the binding interface. nih.gov

The process is often iterative, involving design, synthesis, and biological testing to progressively refine the peptide's properties. proteogenix.science

Table 4: Strategies for Peptide Optimization

| Design Principle | Objective | Example Application |

|---|---|---|

| Alanine Scanning | Identify key residues for activity | Replace Tyr4 with Ala to determine the importance of the phenol group. nih.gov |

| D-Amino Acid Substitution | Increase proteolytic stability, alter conformation | Replace L-Ala with D-Ala to introduce a conformational kink and resist degradation. |

| Cyclization | Enhance stability and conformational rigidity | Form a peptide bond between the N-terminal His and C-terminal His. |

| Pegylation | Increase half-life and reduce immunogenicity | Attach a polyethylene (B3416737) glycol (PEG) chain to a lysine (B10760008) side chain (if added). |

Enzymatic Stability and Degradation Pathways of H His Ala Ile Tyr Pro Arg His Oh

Identification of Relevant Peptidases and Proteases

The degradation of neurotensin (B549771) and its analogs is a complex process involving several classes of enzymes that cleave specific peptide bonds.

Neurotensin (NT) and its analogs are substrates for several proteolytic enzymes, primarily metalloendopeptidases. acs.orgfrontiersin.org The biologically active C-terminal portion of neurotensin, NT(8-13), is particularly vulnerable to enzymatic attack at multiple sites. Key enzymes responsible for the inactivation of NT(8-13) include neprilysin (also known as neutral endopeptidase 24.11), thimet oligopeptidase (endopeptidase 24.15), and neurolysin (endopeptidase 24.16). frontiersin.org These enzymes are known to cleave NT(8-13) at the Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹² bonds. frontiersin.org Given the sequence of H-His-Ala-Ile-Tyr-Pro-Arg-His-OH, it is plausible that similar peptidases are involved in its breakdown, particularly targeting the Tyr-Pro and Pro-Arg linkages. Furthermore, the N-end rule pathway may also play a role in the degradation of this peptide, as certain N-terminal amino acids, including the basic residue Histidine (His), can act as destabilizing signals recognized by E3 ligases, leading to ubiquitination and proteasomal degradation. nih.gov

Prolyl peptidases are a family of serine proteases that specifically cleave peptide bonds involving proline residues. nih.gov This family includes dipeptidyl peptidase IV (DPPIV), which typically removes Xaa-Pro dipeptides from the N-terminus of peptides. nih.gov While the subject peptide this compound does not have the classic N-terminal sequence for DPPIV cleavage, the internal Tyr-Pro-Arg sequence suggests potential interaction with other prolyl peptidases, such as prolyl endopeptidase (PREP). PREP is known to cleave peptides on the C-terminal side of proline residues. nih.gov The development of inhibitors for enzymes like DPPIV has proven to be a successful therapeutic strategy, for instance, in extending the half-life of incretin (B1656795) hormones like GLP-1 in diabetes treatment, highlighting the importance of this enzyme class in peptide metabolism. nih.gov

Upon oral administration, peptides face a formidable barrier of digestive enzymes. The brush border membrane of the small intestine is rich in various peptidases, including aminopeptidases, which are responsible for the final stages of protein and peptide digestion. nih.govnih.gov These enzymes sequentially cleave amino acids from the N-terminus of peptides. nih.gov For this compound, the N-terminal Histidine residue would be a primary target for intestinal aminopeptidases. Studies on milk-derived peptides have shown that even those resistant to gastric and pancreatic digestion can be extensively hydrolyzed by brush border peptidases. nih.gov This suggests that this compound would likely undergo significant degradation in the small intestine, limiting its oral bioavailability.

In Vitro and In Silico Degradation Studies

To quantitatively assess metabolic stability, in vitro and in silico methods are indispensable tools.

In vitro studies typically involve incubating the peptide with biological fluids like plasma or with specific enzymes and monitoring its disappearance over time. nih.govresearchgate.netrsc.org For instance, the degradation of neurotensin in human plasma has been studied, revealing a half-life of 226 minutes in vitro, which contrasts sharply with its in vivo half-life of 1.4 minutes. nih.gov The primary degradation products identified were NT(1-8) and NT(1-11), indicating specific cleavage points. nih.gov Similar experiments with this compound would be necessary to determine its precise half-life and degradation products.

In silico tools offer a predictive approach to identify potential cleavage sites within a peptide sequence. nih.govresearchgate.netmass-analytica.com Web-based servers like PeptideCutter can predict cleavage by various proteases based on known enzyme specificities. expasy.orgpitt.edu However, the accuracy of these predictions can be limited, and they may not fully capture the complexity of enzymatic degradation in vivo. researchgate.net More advanced computational methods use machine learning algorithms and consider physicochemical properties to improve prediction accuracy. nih.govmass-analytica.com

Table 1: Predicted Cleavage Sites in this compound by Common Peptidases (In Silico Analysis)

| Enzyme | Predicted Cleavage Site | Likelihood |

| Trypsin | After Arg | High |

| Chymotrypsin | After Tyr | High |

| Aminopeptidase | Before His (N-terminus) | High |

| Prolyl Endopeptidase | After Pro | Moderate |

This table is a hypothetical representation based on known enzyme specificities and requires experimental validation.

Strategies for Enhancing Metabolic Stability

Given the inherent instability of natural peptides, various chemical modification strategies are employed to enhance their resistance to proteolysis. nih.govnih.gov

Altering the peptide backbone is a powerful strategy to protect against enzymatic cleavage. nih.govnih.govrsc.org This can be achieved without altering the amino acid sequence, thus preserving the pharmacophore responsible for biological activity. nih.gov Common modifications include:

N-methylation: Introducing a methyl group to the backbone amide nitrogen (N-methylation) can sterically hinder the approach of proteases. nih.govrsc.org

Reduced Amide Bonds: Replacing a scissile amide bond (-CO-NH-) with a reduced bond (-CH₂-NH-) renders it unrecognizable to peptidases. This has been successfully applied to stabilize neurotensin analogs. frontiersin.orgnih.gov

D-Amino Acid Substitution: Replacing an L-amino acid with its D-enantiomer at a cleavage site can prevent recognition by stereospecific proteases. nih.gov

Unnatural Amino Acids: Incorporating unnatural amino acids, such as silaproline (Sip) or Cα-methylated residues, can confer significant proteolytic resistance. nih.govnih.gov

These modifications, often used in combination, have led to the development of neurotensin analogs with dramatically increased plasma half-lives, from minutes to over 20 hours, thereby enhancing their therapeutic potential. frontiersin.orgnih.gov

Table 2: Examples of Backbone Modifications to Enhance Peptide Stability

| Modification Type | Example | Effect on Stability | Reference |

| Reduced Amide Bond | Lys⁸-ψ[CH₂NH]-Lys⁹ in NT(8-13) | Increased resistance to endopeptidases | nih.gov, frontiersin.org |

| Unnatural Amino Acid | Silaproline (Sip) at position 10 | Prolonged plasma half-life | nih.gov |

| D-Amino Acid Substitution | [D-Phe¹¹]-NT | Increased potency in vivo | nih.gov |

| N-methylation | N-Me-α-residues | Improved proteolytic stability | nih.gov |

Incorporation of Unnatural Amino Acids

The rationale for using UAAs stems from their ability to introduce novel chemical functionalities not found in nature. labome.com This expands the chemical diversity of peptides far beyond what is accessible through the standard genetic code. researchgate.net For instance, modifying the tyrosine residue in the peptide sequence could involve introducing analogues with altered pKa values, which may influence binding interactions and catalytic properties. nih.govresearchgate.net Similarly, replacing proline can affect the peptide's secondary structure, while substituting amino acids at potential cleavage sites can directly block protease action.

Several methods have been developed for the site-specific incorporation of UAAs into peptides and proteins. A prominent technique is the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. labome.com This system works alongside the cell's natural translational machinery but is engineered to uniquely recognize a specific UAA and insert it in response to a nonsense or "stop" codon (e.g., the amber codon, TAG) that has been introduced at the desired location in the gene sequence. nih.govnih.gov This method has been successfully applied in various expression systems, including bacteria, yeast, and mammalian cells. labome.comnih.gov Another approach is chemical aminoacylation, where a UAA is chemically attached to a suppressor tRNA, which is then introduced into an expression system like Xenopus oocytes for protein synthesis. nih.gov

Research has demonstrated that incorporating UAAs can lead to significant improvements in the stability and activity of enzymes and peptides. nih.gov For example, the substitution of specific residues with fluorinated amino acids has been shown to increase protein stability. nih.gov In other cases, replacing a conserved tyrosine with analogues that have a lower pKa has enhanced enzymatic activity. researchgate.net While specific research on this compound is not detailed in the provided results, the principles derived from studies on other enzymes and peptides can be applied. The table below illustrates hypothetical data from such an investigation, comparing the enzymatic stability of the native peptide to versions containing UAAs.

Table 1: Hypothetical Enzymatic Stability of this compound and its Analogues with Unnatural Amino Acids

| Peptide Sequence | Modification Site | Unnatural Amino Acid Incorporated | Half-life in Human Serum (minutes) | Relative Stability Increase (%) |

| This compound | None (Native) | None | 15 | 0 |

| H-His-Ala-Ile-pBzF -Pro-Arg-His-OH | Tyrosine (Tyr) | p-Benzoyl-L-phenylalanine (pBzF) | 60 | 300 |

| H-His-Ala-Ile-Tyr-D-Pro -Arg-His-OH | Proline (Pro) | D-Proline | 95 | 533 |

| H-His-Ala-Ile-Tyr-Pro-hArg -His-OH | Arginine (Arg) | L-Homoarginine (hArg) | 45 | 200 |

| H-His-D-His -Ala-Ile-Tyr-Pro-Arg-His-OH | Histidine (His) | D-Histidine | 70 | 367 |

This table is for illustrative purposes only and is based on general findings in the field of peptide engineering. Specific experimental results for this compound would be required for validation.

The strategic placement of UAAs can be used to probe structure-function relationships and to engineer peptides with finely tuned properties. nih.gov By replacing amino acids at "hotspots" such as active sites or flexible regions, it is possible to significantly alter activity, stability, and specificity. nih.gov The vast array of available UAA side chains provides a powerful toolkit for peptide engineering, offering more options than the limited set of 20 natural amino acids for improving stability against enzymatic degradation. nih.govresearchgate.net

Computational Modeling and in Silico Approaches for H His Ala Ile Tyr Pro Arg His Oh

Molecular Docking Simulations for Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For H-His-Ala-Ile-Tyr-Pro-Arg-His-OH, molecular docking simulations have been instrumental in elucidating its binding mechanism to the transferrin receptor.

Research has shown that the T7 peptide binds to a site on the TfR that is distinct from the binding site of its natural ligand, transferrin. nih.gov This is a crucial finding, as it suggests that T7-conjugated therapies are less likely to interfere with the normal physiological function of transferrin. Docking studies have successfully modeled the interaction between the T7 peptide and the TfR, with reported docking scores indicating a strong and favorable binding affinity. researchgate.net These simulations provide a static yet insightful snapshot of the key amino acid residues on both the peptide and the receptor that are involved in the binding interface, highlighting the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex.

Interactive Table: Key Interacting Residues in this compound and Transferrin Receptor Binding

| Interacting Residue in Peptide | Predicted Interaction Type | Potential Interacting Residue in TfR |

| Histidine (His) | Hydrogen Bonding, Pi-stacking | Aspartic Acid, Tyrosine |

| Alanine (B10760859) (Ala) | Hydrophobic Interaction | Leucine, Valine |

| Isoleucine (Ile) | Hydrophobic Interaction | Leucine, Isoleucine |

| Tyrosine (Tyr) | Hydrogen Bonding, Pi-stacking | Serine, Phenylalanine |

| Proline (Pro) | Van der Waals Interaction | Glycine, Alanine |

| Arginine (Arg) | Salt Bridge, Hydrogen Bonding | Glutamic Acid, Aspartic Acid |

| Histidine (His) | Hydrogen Bonding, Pi-stacking | Aspartic Acid, Histidine |

Note: The potential interacting residues in TfR are illustrative and based on general principles of amino acid interactions. Specific residues would be identified through detailed docking and experimental studies.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static view of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the conformational flexibility and stability of the this compound peptide both in solution and when bound to its receptor. MD simulations track the movements of atoms over time, governed by the principles of physics, providing a detailed movie of the peptide's behavior at the atomic level. nih.govnih.gov

These simulations are crucial for understanding the intrinsic flexibility of the peptide, identifying its preferred conformations in an aqueous environment, and assessing its structural stability. nih.gov For instance, MD studies can reveal whether the peptide maintains a stable secondary structure, such as an alpha-helix or beta-sheet, or if it exists as a more flexible random coil. nih.gov This information is vital, as the peptide's conformation upon approaching the receptor can significantly influence its binding affinity and kinetics.

When the peptide-receptor complex is subjected to MD simulations, the stability of the binding interactions predicted by docking can be validated. The simulation can show how water molecules mediate the interaction, and it can reveal subtle conformational changes in both the peptide and the receptor that occur upon binding. Furthermore, MD simulations can be run at different temperatures and pH conditions to predict the peptide's stability under various physiological environments. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. In the context of this compound, QSAR can be a powerful tool for predicting the binding affinity of novel, modified versions of the peptide without the need for extensive experimental testing.

The development of a QSAR model for T7 and its analogs would involve several key steps. First, a dataset of peptides with known binding affinities to the TfR would be compiled. Then, a set of molecular descriptors for each peptide would be calculated. These descriptors quantify various aspects of the peptide's structure, such as its size, shape, hydrophobicity, and electronic properties. Finally, a mathematical equation is derived that correlates these descriptors with the observed biological activity.

While specific QSAR models for this compound are not extensively reported in the public domain, the principles of QSAR are widely applied in peptide research. Such models can accelerate the discovery of more potent and specific TfR-binding peptides by allowing for the virtual screening of large libraries of potential candidates.

Peptide Design and Optimization using Computational Tools

The insights gained from molecular docking, MD simulations, and QSAR modeling provide a solid foundation for the rational design and optimization of this compound. frontiersin.org Computational tools enable researchers to propose specific modifications to the peptide's sequence with the aim of enhancing its therapeutic properties, such as binding affinity, stability, and selectivity. nih.gov